molecular formula C5H3Cl2NO B1363441 3,6-Dichloro-2-hydroxypyridine CAS No. 57864-39-8

3,6-Dichloro-2-hydroxypyridine

Cat. No. B1363441
CAS RN: 57864-39-8
M. Wt: 163.99 g/mol
InChI Key: UGPDKBDRRLFGFD-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-hydroxypyridine is a chemical compound . It is often used as a raw material or intermediate in organic synthesis .


Synthesis Analysis

The synthesis of 3,6-Dichloro-2-hydroxypyridine involves various processes. For instance, it has been used in the preparation of all four possible benzo [4,5]furopyridine tricyclic heterocycles. The synthesis involves α and γ-activation of chloropyridines, as well as palladium-mediated reactions . A process for the preparation of nitropyridine derivatives has also been disclosed .


Molecular Structure Analysis

The molecular structure of 3,6-Dichloro-2-hydroxypyridine has been studied using methods like DFT and HF . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

3,6-Dichloro-2-hydroxypyridine has been used in the synthesis of all four possible benzo [4,5]furopyridine tricyclic heterocycles . The synthesis involves α and γ-activation of chloropyridines, as well as palladium-mediated reactions .


Physical And Chemical Properties Analysis

3,6-Dichloro-2-hydroxypyridine is a chemical compound with certain physical and chemical properties. For instance, 2-Chloro-3-hydroxypyridine, a related compound, has a melting point of 170-172 °C .

Scientific Research Applications

Tautomeric Equilibrium Studies

3,6-Dichloro-2-hydroxypyridine is significant in the study of tautomeric and conformational equilibria. Chlorination impacts the tautomeric equilibrium between the lactim syn-periplanar and lactam forms, with the position of chlorination altering the dominant tautomer. This has implications in understanding the behavior of nucleobases and other organic molecules. Studies in the gas phase and in solution using rotational spectroscopy and theoretical calculations have been pivotal in this area (Calabrese et al., 2017).

Enantioselective Synthesis Applications

3,6-Dichloro-2-hydroxypyridine plays a role in enantioselective synthesis. For instance, the reduction of 3-hydroxypyridine has been used in the synthesis of compounds like pseudoconhydrine, demonstrating the utility of hydroxypyridines in producing biologically active molecules (Sakagami et al., 1996).

Coordination Chemistry

In coordination chemistry, 3,6-Dichloro-2-hydroxypyridine and its derivatives are valuable as bridging ligands in the formation of various metal complexes. These complexes have potential applications in fields like catalysis, magnetic materials, and molecular electronics. The ligands have been used with metals like chromium, cobalt, and copper to form polymetallic arrays (Rawson & Winpenny, 1995).

Applications in Spectrophotometry

3,6-Dichloro-2-hydroxypyridine derivatives have been used as chromogenic reagents in spectrophotometry. They form colored complexes with various metals, facilitating the determination of these metals in different solutions. This is crucial in analytical chemistry for the detection and quantification of metal ions (Mehta et al., 1976).

Magnetic and Optical Properties

The compound and its derivatives are investigated for their magnetic and optical properties, particularly in the field of single-molecule magnets and magneto-optical devices. These studies have implications for developing advanced materials with specific magnetic and optical characteristics (Liu et al., 2021).

Mechanism of Action

While the specific mechanism of action for 3,6-Dichloro-2-hydroxypyridine is not mentioned in the search results, it’s worth noting that its derivative, Dicamba, is a selective systemic herbicide .

Safety and Hazards

The safety data sheet for 2,6-Dichloro-3-nitropyridine, a related compound, indicates that it causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

Future research could focus on the biodegradation of 3,6-Dichloro-2-hydroxypyridine. For instance, a study has identified two possible metabolic pathways responsible for the biodegradation of 3,5,6-trichloro-2-pyridinol in Micrococcus luteus ML . This could provide novel information for studying the metabolic mechanism of 3,6-Dichloro-2-hydroxypyridine in pure culture .

properties

IUPAC Name

3,6-dichloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-3-1-2-4(7)8-5(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPDKBDRRLFGFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371074
Record name 3,6-Dichloro-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57864-39-8
Record name 3,6-Dichloro-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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